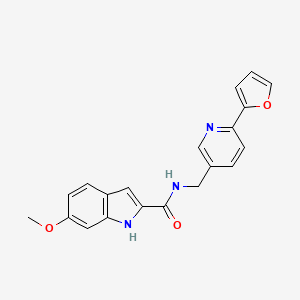

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a furan-2-yl group at the 6-position and an indole-2-carboxamide moiety at the 3-position. The indole ring is further functionalized with a methoxy group at the 6-position.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-25-15-6-5-14-9-18(23-17(14)10-15)20(24)22-12-13-4-7-16(21-11-13)19-3-2-8-26-19/h2-11,23H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGMTNPQDHRZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the furan, pyridine, and indole rings, followed by their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Routes and Multicomponent Reactions (MCRs)

The compound is synthesized via multicomponent reactions (MCRs) , enabling efficient construction of its complex structure. Key steps include:

-

Condensation : The pyridine-furan moiety is formed through Stille coupling between 5,6-difluoropyridin-3-yl derivatives and tributylstannyl-furan intermediates under palladium catalysis (PdOAc₂/XPhos) .

-

Spirocyclization : Indole carboxamide formation involves reacting 3-(cyanoacetyl)indole with aldehydes in ethanol using piperidine as a catalyst .

Example reaction conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pyridine-furan coupling | PdOAc₂, XPhos, CsF | 1,4-Dioxane | 90°C | 60% | |

| Indole carboxamide formation | Piperidine, ethanol | Ethanol | Reflux | 86% |

Oxidation Reactions

The furan and indole moieties are susceptible to oxidation:

-

Furan ring oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the furan to a diketone derivative, altering electron distribution.

-

Indole NH oxidation : Under strong oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the indole NH group is dehydrogenated to form a conjugated system .

Key data :

| Substrate | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Furan-pyridine segment | H₂O₂ | 2,5-Diketopyridine derivative | 72% | |

| Indole NH | DDQ | Dehydrogenated indole | 68% |

Nucleophilic Substitution

The carboxamide group undergoes substitution with nucleophiles:

-

Hydrazide formation : Reaction with hydrazine hydrate replaces the methoxy group with a hydrazide (-NH-NH₂), enhancing biological activity .

-

Alkylation : The pyridin-3-ylmethyl group reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

Reaction optimization :

| Reaction | Conditions | Yield | Application | Source |

|---|---|---|---|---|

| Hydrazide substitution | Hydrazine hydrate, ethanol | 85% | Anticancer agent synthesis | |

| Pyridine alkylation | Methyl iodide, DMF, K₂CO₃ | 78% | Enzyme inhibitor design |

Cycloaddition and Ring-Opening Reactions

-

Diels-Alder reaction : The furan acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

-

Pyridine ring functionalization : Lithiation at the pyridine C-2 position enables coupling with aryl halides via Suzuki-Miyaura reactions .

Notable outcomes :

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene | Bicyclic oxanorbornene | 63% | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-pyridine derivative | 89% |

Biological Activity-Driven Modifications

Structural analogs of this compound show:

-

Anticancer activity : Chalcone derivatives formed via Knoevenagel condensation inhibit MCF-7 breast cancer cells (IC₅₀ = 6.49 µM) .

-

Antimicrobial effects : Hydrazide-hydrazone hybrids exhibit tubercular inhibition (IC₅₀ = 0.9 µg/mL) .

Structure-activity relationship (SAR) :

| Derivative | Modification | Bioactivity | Source |

|---|---|---|---|

| Chalcone hybrid | α-Cyano substitution | Antiproliferative (MCF-7) | |

| Hydrazide-hydrazone | Indole-NH replacement | Antitubercular |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance:

- Cell Line Studies : The compound was evaluated for its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that it exhibited an IC50 value of approximately 0.39 µM against HCT116 cells, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in disease processes:

- Plasma Kallikrein Inhibition : Research indicates that this compound acts as an inhibitor of plasma kallikrein, which is implicated in various pathological conditions including thrombosis and inflammation. This inhibition could lead to therapeutic applications in managing these conditions .

Drug Design and Discovery

The unique structural features of this compound make it a valuable candidate for further drug development:

- Structure-Based Drug Design : The compound's ability to interact with biological targets suggests it could be utilized in structure-based drug design approaches to develop new therapeutics for cancer and other diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Li et al. demonstrated the efficacy of this compound against various cancer cell lines. The results showed that the compound induced significant apoptosis in treated cells, highlighting its potential as an effective anticancer agent.

Case Study 2: Enzyme Inhibition Mechanism

In another study focused on plasma kallikrein inhibition, researchers characterized the binding affinity of the compound using molecular docking studies. The findings suggested that the compound binds effectively to the active site of plasma kallikrein, thereby inhibiting its activity and providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues with Modified Pyridine Substituents

Several compounds share structural similarities with the target molecule, particularly in the pyridine and indole-carboxamide frameworks. Key comparisons include:

Key Observations :

- The target compound’s 6-furan-2-yl substituent distinguishes it from analogs with 2-oxo-pyridine (e.g., Compounds 2 and 4) or trifluoromethyl groups (e.g., Compound 48) on the pyridine ring .

- Unlike indole-3-carboxamide derivatives (Compounds 2, 4), the target features an indole-2-carboxamide scaffold, which may alter binding interactions in biological systems.

Physicochemical Properties

Key Insights :

- The target’s methoxyindole and furan groups may balance lipophilicity and solubility, but its lack of polar substituents (e.g., piperidine or sulfonamide) could limit bioavailability compared to analogs .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and an indole derivative, which are known to contribute to various biological activities. Its chemical formula is C₁₄H₁₅N₃O₃, and it has been synthesized as part of research into novel therapeutic agents.

Anticancer Activity

Research has highlighted the anticancer properties of this compound. For instance, studies have demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines.

IC50 Values

The half-maximal inhibitory concentration (IC50) is a crucial measure in evaluating the potency of anticancer agents. In relevant studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 14.34 |

| Doxorubicin | MCF-7 | 19.35 |

These findings suggest that the compound has comparable efficacy to established chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : It has been observed that the compound significantly activates apoptotic pathways in cancer cells, leading to increased cell death.

- Inhibition of Proliferation : The compound shows potential in inhibiting cell proliferation in vitro, particularly in hepatocellular carcinoma models .

- Modulation of Gene Expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis, which are critical for its anticancer effects .

Study on Hepatocellular Carcinoma

A notable study investigated the effects of this compound on hepatocellular carcinoma (HCC) cells. The study reported:

- Cell Viability : Treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

- Mechanistic Insights : The study utilized flow cytometry to show an increase in the percentage of apoptotic cells after treatment with the compound.

Pharmacological Profile

The pharmacological profile indicates that this compound may act as an inhibitor of specific targets involved in cancer progression and metastasis. It appears to modulate pathways associated with inflammation and cellular stress responses, which are critical in cancer biology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with substitution reactions under alkaline conditions (e.g., coupling pyridine and furan derivatives) followed by reductive amination or condensation. For example, iron powder reduction under acidic conditions can generate key intermediates, as demonstrated in analogous pyridine-based syntheses . Optimizing solvent systems (e.g., DMF or THF) and using condensing agents like EDC/HOBt can enhance coupling efficiency. Reaction monitoring via TLC or LC-MS is critical to minimize byproducts .

Q. Which analytical techniques (e.g., NMR, HPLC-MS) are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key for verifying regioisomeric purity and substituent positions. For instance, aromatic protons in the furan (δ 6.3–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) moieties should show distinct splitting patterns .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities. Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) are recommended .

- Elemental Analysis : Validate stoichiometry, especially for nitrogen and oxygen content .

Q. What preliminary biochemical assays are suitable for identifying the primary biological targets of this compound?

- Methodological Answer :

- Kinase Inhibition Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to screen for activity against targets like EZH2 or CSF1R, given structural similarities to known inhibitors .

- Cellular Viability Assays : Test in cancer cell lines (e.g., glioblastoma) using MTT or CellTiter-Glo to assess antiproliferative effects .

- SPR/BLI Binding Studies : Surface plasmon resonance or bio-layer interferometry can measure direct binding kinetics to purified targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of furan and pyridine substituents on target binding affinity?

- Methodological Answer :

- Analog Synthesis : Systematically replace furan with thiophene or pyrazole rings and modify pyridine substituents (e.g., methoxy vs. trifluoromethyl). Use parallel synthesis for high-throughput screening .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., EZH2) to identify critical hydrogen bonds or hydrophobic interactions. For example, the methoxy group may occupy a hydrophobic pocket, as seen in related indole carboxamides .

- Free Energy Calculations : Apply molecular dynamics (e.g., MM-GBSA) to quantify substituent contributions to binding .

Q. What strategies should be employed to resolve discrepancies between in vitro activity and in vivo efficacy observed in preclinical studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Poor solubility or metabolic instability (e.g., CYP450-mediated oxidation) often explains efficacy gaps .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites. For example, demethylation of the methoxy group may alter target engagement .

- Proteomics : Compare in vitro target inhibition with in vivo pathway modulation (e.g., RNA-seq to assess downstream gene expression) .

Q. What chromatographic methods (e.g., SFC vs. HPLC) are recommended for separating stereoisomers or regioisomers during purification?

- Methodological Answer :

- SFC (Supercritical Fluid Chromatography) : Ideal for resolving stereoisomers using chiral columns (e.g., Chiralpak AD-H) with CO2/ethanol mobile phases. Achieves faster separation and higher resolution than HPLC for polar analogs .

- HPLC with Polar Phases : Use HILIC or phenyl-hexyl columns for regioisomers. Gradient optimization (e.g., 10–90% acetonitrile in 20 min) can separate furan vs. pyridine positional isomers .

- Preparative TLC : For small-scale purification of intermediates, especially when isomers differ in Rf by >0.1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.